N-(Bromoacetylamino)cyanopindolol

描述

Significance of Affinity Labels in Receptor Pharmacology and Chemical Biology

Affinity labels are a class of molecules designed to bind specifically and covalently to a biological target, such as a receptor or an enzyme, leading to its irreversible inactivation. drugbank.comwikipedia.org The fundamental design of an affinity label incorporates two key features: a targeting moiety that directs the molecule to a specific binding site, and a reactive group that forms a stable, covalent bond with an amino acid residue at or near that site. wikipedia.org This targeting portion often mimics the natural substrate or a known ligand of the target protein, ensuring high selectivity through noncovalent interactions before the irreversible covalent linkage is formed. wikipedia.org

In receptor pharmacology and chemical biology, affinity labels are invaluable tools for several reasons:

Identifying and Characterizing Binding Sites: By forming a permanent bond, affinity labels allow researchers to isolate and identify the specific amino acid residues that constitute a receptor's binding pocket. wikipedia.org

Studying Receptor Structure and Function: The irreversible nature of the binding allows for the study of receptor structure and the consequences of permanent blockade without the complication of the ligand dissociating over time.

Quantifying Receptor Concentration: The stable covalent bond facilitates the quantification of functional receptor numbers in various tissues and cell preparations. nih.gov

Affinity labels are broadly categorized based on their reactive groups. Electrophilic affinity labels, which carry a weakly reactive electrophile, are particularly useful as they can often be used in both in vitro and in vivo studies, offering a distinct advantage over photoaffinity labels which require external activation by light. umn.edu

Historical Context of N-(Bromoacetylamino)cyanopindolol Development as a β-Adrenergic Receptor Probe

The development of this compound, also referred to in scientific literature as Br-CYP, emerged from the need for high-affinity, selective, and irreversible probes for the β-adrenergic receptor system. nih.gov Adrenergic receptors, a class of G protein-coupled receptors, are crucial targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and are subdivided into α and β types. wikipedia.org The β-adrenergic receptors themselves have several subtypes (β1, β2, β3), which are involved in critical physiological processes, including the regulation of heart rate and smooth muscle relaxation. wikipedia.orgfrontiersin.org

Researchers synthesized this compound as a chemically reactive derivative of cyanopindolol (B1197883), a known high-affinity β-adrenergic antagonist. nih.govmedchemexpress.com The core structure of cyanopindolol provides the necessary specificity for the β-adrenoceptor, while the addition of a bromoacetyl group introduces a reactive electrophile capable of forming a covalent bond with nucleophilic residues within the receptor's binding site. nih.gov

Early characterization studies demonstrated that this bromoacetylated analogue retained a high affinity for β-adrenoceptors in various rat tissues, including the heart, lung, and red blood cells, with IC50 values in the nanomolar range. nih.gov Crucially, preincubation of cell membranes with the compound, followed by extensive washing, resulted in a significant and irreversible reduction in the number of available β-adrenoceptor binding sites. This effect could be prevented by the presence of other β-adrenergic ligands like alprenolol (B1662852) or isoproterenol (B85558) during the preincubation, confirming the specificity of the irreversible binding to the β-adrenoceptor. nih.gov These initial findings established this compound as a potent and specific irreversible antagonist for β-adrenergic receptors. nih.govhuji.ac.il

Rationale for Utilizing this compound in Advanced Receptor Studies

The unique properties of this compound make it a powerful tool for sophisticated investigations into receptor biology. The rationale for its use in advanced studies is rooted in its ability to overcome challenges associated with traditional reversible ligands. nih.govpnas.org

One of the primary advantages is its capacity for irreversible binding. This characteristic is particularly useful for in vivo studies of receptor turnover and regulation. nih.gov By permanently blocking a population of receptors, researchers can monitor the rate at which new receptors are synthesized and inserted into the cell membrane, providing insights into the lifecycle of the receptor. Studies have shown that after a single in vivo administration of this compound, the recovery of β-adrenoceptors can be tracked over days and even weeks, revealing different recovery rates in various tissues. nih.gov

Furthermore, the high affinity and covalent nature of the interaction facilitate the biochemical purification and structural analysis of the receptor-ligand complex. While techniques like photoaffinity labeling exist, electrophilic affinity labels like this compound offer the advantage of not requiring photoactivation, simplifying experimental procedures. umn.edunih.gov The stability of the bond allows for the solubilization and purification of the receptor while it remains occupied, which can help in stabilizing the receptor's native conformation. This is crucial for structural biology techniques aimed at elucidating the three-dimensional structure of the receptor, as demonstrated by studies on the cyanopindolol-bound β1-adrenoceptor. nih.gov The development of such specific, high-affinity ligands is essential, as generating antibodies against GPCRs for labeling purposes is notoriously difficult and often lacks the required specificity. pnas.org

The compound's potency and specificity also allow for the investigation of the molecular components in close proximity to the ligand-binding site. Research using this compound has suggested that it can irreversibly block non-protein components that are tightly associated with the receptor, providing a unique avenue to explore the receptor's microenvironment within the cell membrane. huji.ac.il

Research Findings for this compound

The following table summarizes the inhibitory concentration (IC50) values of this compound (Br-CYP) in displacing ³H-dihydroalprenolol from β-adrenoceptors in various rat tissues.

| Tissue | IC50 (nM) |

|---|---|

| Heart | 1.3 ± 0.1 |

| Lung | 1.2 ± 0.1 |

| Brain | 2.2 ± 0.2 |

| Red Blood Cells | 1.1 ± 0.1 |

Data sourced from studies on rat membranes. nih.gov

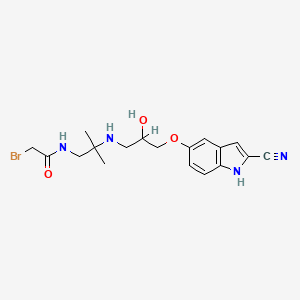

Structure

3D Structure

属性

CAS 编号 |

95034-01-8 |

|---|---|

分子式 |

C18H23BrN4O3 |

分子量 |

423.3 g/mol |

IUPAC 名称 |

2-bromo-N-[2-[[3-[(2-cyano-1H-indol-5-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]acetamide |

InChI |

InChI=1S/C18H23BrN4O3/c1-18(2,11-21-17(25)7-19)22-9-14(24)10-26-15-3-4-16-12(6-15)5-13(8-20)23-16/h3-6,14,22-24H,7,9-11H2,1-2H3,(H,21,25) |

InChI 键 |

QKUSEJJABZAXFT-UHFFFAOYSA-N |

SMILES |

CC(C)(CNC(=O)CBr)NCC(COC1=CC2=C(C=C1)NC(=C2)C#N)O |

规范 SMILES |

CC(C)(CNC(=O)CBr)NCC(COC1=CC2=C(C=C1)NC(=C2)C#N)O |

同义词 |

2-cyano-4-(2-hydroxy-3-(2-bromoacetamido-1,1-dimethylethylamino)propoxy)indole BAM-CYP N-(bromoacetylamino)cyanopindolol |

产品来源 |

United States |

Strategic Design and Synthetic Methodologies of N Bromoacetylamino Cyanopindolol

Design Principles for Irreversible Ligands Based on Cyanopindolol (B1197883) Scaffolds

The development of irreversible ligands from a known reversible ligand, such as cyanopindolol, involves the incorporation of a reactive chemical group. The core principle is to append a moiety capable of forming a covalent bond with a nucleophilic residue within the ligand-binding pocket of the target receptor.

For N-(Bromoacetylamino)cyanopindolol, the cyanopindolol scaffold provides the necessary high affinity and selectivity for β-adrenoceptors. The key modification is the introduction of a bromoacetyl group. This electrophilic group is designed to react with nucleophilic amino acid residues, such as cysteine or histidine, present in the receptor's binding site. This reaction leads to the formation of a stable, covalent bond, rendering the antagonism by the ligand effectively irreversible.

The design of such ligands follows a "bitopic" approach, where one part of the molecule (the cyanopindolol core) is responsible for the initial, high-affinity recognition and binding to the orthosteric site of the receptor. mdpi.com The second part, the reactive bromoacetyl group, is positioned by an appropriate linker to interact with a nearby nucleophilic residue. This strategic placement ensures that the covalent modification occurs specifically at the target receptor, minimizing off-target reactions.

Chemical Synthesis Approaches for this compound

The synthesis of this compound involves a multi-step process starting from cyanopindolol. A bromoacetylated analogue of cyanopindolol, specifically N8-bromoacetyl-N1-3'-(2-cyano-4-indolyloxy)-2'-hydroxypropyl-[Z]-1,8-diamino-p-menthane (Br-CYP), has been synthesized and characterized for its interaction with β-adrenoceptors. nih.gov

While the detailed synthetic route is proprietary to the researchers, a general approach can be inferred. The synthesis would likely begin with the modification of a precursor to cyanopindolol to introduce a suitable functional group, such as an amine, that can be subsequently acylated. This is followed by the reaction with a bromoacetylating agent, like bromoacetyl bromide or bromoacetic anhydride, under controlled conditions to yield the final product.

The purification of the synthesized compound is crucial to remove any unreacted starting materials and byproducts, ensuring that the final product is of high purity for use in biological assays. Techniques such as chromatography are typically employed for this purpose.

Radiosynthesis and Radiolabeling Strategies for this compound Analogues (e.g., with 125I)

Radiolabeled analogues of cyanopindolol, particularly with Iodine-125 (¹²⁵I), are invaluable tools for studying β-adrenoceptors. nih.govnih.gov The high specific activity of ¹²⁵I-labeled cyanopindolol ([¹²⁵I]CYP) allows for highly sensitive detection in radioligand binding assays and autoradiography. nih.govnih.gov

The radiosynthesis of [¹²⁵I]cyanopindolol typically involves the direct iodination of a suitable precursor. A common method is the chloramine-T method, where a precursor containing a phenolic or an activated aromatic ring is reacted with Na[¹²⁵I] in the presence of an oxidizing agent like chloramine-T. The reaction is then quenched, and the desired radiolabeled product is purified, often using high-performance liquid chromatography (HPLC).

For a bromoacetylated analogue, the radiosynthesis strategy would need to be carefully considered to avoid any unwanted reactions with the reactive bromoacetyl group. One approach could be to first radiolabel the cyanopindolol scaffold with ¹²⁵I and then introduce the bromoacetyl group. Alternatively, a precursor containing both the iodine atom (or a group that can be readily iodinated) and the bromoacetyl moiety could be synthesized and then subjected to the radiolabeling reaction. The choice of strategy would depend on the chemical compatibility of the functional groups and the desired specific activity of the final radioligand.

The resulting radiolabeled this compound analogue would be a powerful tool for irreversibly labeling β-adrenoceptors, allowing for their visualization and quantification in tissues and cells.

Molecular Mechanism of Action and Ligand Receptor Interactions of N Bromoacetylamino Cyanopindolol

Irreversible Blockade of β-Adrenergic Receptors by N-(Bromoacetylamino)cyanopindolol

This compound acts as a high-affinity, chemically reactive antagonist of β-adrenergic receptors. Its primary mechanism of action involves the formation of a covalent bond with the receptor, leading to an irreversible blockade. This has been demonstrated in studies using rat heart, lung, brain, and red blood cell membranes, where preincubation with this compound, followed by extensive washing, resulted in a significant reduction in the concentration of functional β-adrenoceptors. nih.gov

The irreversible nature of this blockade has been observed both in vitro and in vivo. Intraperitoneal injection of this compound in rats led to a dose-dependent and long-lasting reduction in the concentration of β-adrenoceptors in peripheral tissues such as the heart, lung, and red blood cells. nih.gov Notably, the recovery of receptor density was observed to be slower in the lung and red blood cells compared to the heart, suggesting tissue-specific differences in receptor turnover rates. nih.gov

The bromoacetyl group incorporated into the cyanopindolol (B1197883) structure is the key to its irreversible action. This electrophilic group reacts with nucleophilic residues within the receptor's binding pocket, forming a stable covalent adduct. This effectively and permanently occupies the binding site, preventing the binding of endogenous agonists like adrenaline and noradrenaline and thereby blocking receptor signaling.

Table 1: In Vivo Reduction of β-Adrenoceptor Binding Sites by this compound in Rats (16 hours post-injection)

| Tissue | Dose (µg/kg) | Reduction in Binding Sites (%) |

| Heart | 10 | 30 |

| Lung | 10 | 36 |

| Red Blood Cells | 10 | 70 |

| Brain | 10 | No significant effect |

| Data sourced from a study on the in vivo effects of this compound. nih.gov |

Identification and Characterization of Covalent Modification Sites

The covalent nature of this compound's interaction has prompted investigations into the specific site of modification within the β-adrenergic receptor.

Evidence for Labeling of a Non-Protein Component Associated with the β-Adrenergic Receptor

Intriguing evidence suggests that this compound may not directly label the protein component of the β-adrenergic receptor but rather a non-protein moiety tightly associated with it. This finding challenges the conventional understanding of ligand-receptor interactions and suggests a more complex structure of the receptor complex. Further research is needed to fully elucidate the identity of this non-protein component and its role in receptor function.

Stereospecificity of this compound Binding and its Mechanistic Implications

The interaction of this compound with β-adrenergic receptors exhibits a high degree of stereospecificity. Studies have shown that the protective effect against the irreversible blockade by this compound is stereoselective. For instance, the (-)-isomer of the agonist isoproterenol (B85558) was effective in preventing the reduction in binding sites, whereas the (+)-isomer was not. nih.gov This stereospecificity indicates that the initial, non-covalent binding of this compound to the receptor's active site is governed by the same structural and conformational requirements as traditional, reversible β-adrenergic ligands. This initial, specific binding event is a prerequisite for the subsequent covalent modification, ensuring that the irreversible blockade is targeted specifically to the β-adrenergic receptor.

Disruption of Receptor-Effector Coupling: Impact on Adenylate Cyclase Activation

The irreversible binding of this compound to β-adrenergic receptors is expected to disrupt their ability to couple to downstream effector systems, most notably the activation of adenylate cyclase. While direct studies on the effect of this compound on adenylate cyclase activity are not extensively detailed in the available literature, the fundamental mechanism of β-adrenergic receptor antagonism strongly implies such a disruption. By permanently occupying the agonist binding site, this compound prevents the conformational changes in the receptor that are necessary for the activation of the stimulatory G protein (Gs), which in turn activates adenylate cyclase to produce cyclic AMP (cAMP). This uncoupling of the receptor from its G protein effector would effectively abolish the cellular response to β-adrenergic stimulation.

Conformational Dynamics and Allosteric Modulation of Receptors by this compound

The binding of any ligand to a G protein-coupled receptor (GPCR), including β-adrenergic receptors, induces or stabilizes specific conformational states of the receptor. While this compound is an antagonist, its binding is not a passive event. The initial interaction and subsequent covalent modification lock the receptor in an inactive conformation.

Structural studies of the related compound, cyanopindolol, bound to the β1-adrenergic receptor reveal that antagonists stabilize a conformation where the cytoplasmic ends of transmembrane helices 5 and 6 are not in the outward position required for G protein binding. nih.gov It is highly probable that this compound, through its covalent and irreversible binding, permanently maintains the receptor in a similar inactive state. This would prevent the conformational rearrangements necessary for G protein engagement and subsequent signaling. The irreversible nature of this conformational lock makes this compound a powerful tool for studying the structural requirements of receptor activation, effectively "freezing" the receptor in a non-functional state for detailed biochemical and biophysical analysis.

Advanced Pharmacological Characterization and Receptor Binding Studies Utilizing N Bromoacetylamino Cyanopindolol

Application of N-(Bromoacetylamino)cyanopindolol in Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, enabling the quantification and characterization of receptors. This compound, often in its radioiodinated form, is a highly potent and specific tool for these studies.

Determination of Receptor Binding Parameters: Dissociation Constants (K_d) and Receptor Densities (B_max)

The equilibrium dissociation constant (K_d) represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the radioligand's affinity for the receptor. The total receptor density (B_max) quantifies the total number of receptors in a given tissue or cell preparation. turkupetcentre.net

Studies utilizing the related radioligand [¹²⁵Iodo]cyanopindolol (ICYP) have demonstrated its exceptionally high affinity for beta-adrenoceptors, with K_d values ranging from 27 to 40 pM in various tissues. nih.gov This high affinity allows for the use of low ligand concentrations, minimizing non-specific binding and enabling accurate determination of B_max. nih.gov The irreversible nature of this compound's binding, once the bromoacetyl group has formed a covalent bond, allows for the effective "blocking" of a portion of the receptor population. This property can be exploited to determine the initial receptor density before irreversible binding occurs. huji.ac.il

Table 1: Illustrative Receptor Binding Parameters Determined Using Cyanopindolol (B1197883) Analogs

| Radioligand | Tissue/Cell Line | K_d (pM) | B_max (fmol/mg protein) |

| [¹²⁵Iodo]cyanopindolol | Guinea Pig Lung | 27-40 | Varies by preparation |

| [¹²⁵Iodo]cyanopindolol | Guinea Pig Left Ventricle | 27-40 | Varies by preparation |

| [³H]-DHA | CHO-M₃ Cell Membranes | 38 ± 1 | 3.05 ± 0.13 pmol/mg protein |

Note: Data for [³H]-DHA is provided for comparative purposes to illustrate typical binding parameters in a different receptor system. nih.gov

Competitive Binding Studies to Assess Affinities (K_i) of Other Ligands

Competitive binding assays are employed to determine the affinity (K_i) of unlabeled compounds (competitors) for a receptor. In these experiments, a fixed concentration of a radioligand, such as radioiodinated this compound, is incubated with the receptor preparation in the presence of varying concentrations of the competitor. The competitor's ability to displace the radioligand from the receptor is measured, and from this, its K_i value is calculated.

The high affinity of [¹²⁵Iodo]cyanopindolol makes it an excellent choice for these assays, as it allows for the accurate determination of the affinities of a wide range of other beta-adrenergic ligands. nih.gov For instance, such studies have been crucial in determining the densities of beta-1 and beta-2 adrenergic receptor subtypes in tissues like the guinea pig lung and ventricle by using selective antagonists as competitors. nih.gov The Cheng-Prusoff equation is commonly used to derive the K_i value from the IC₅₀ value (the concentration of competitor that inhibits 50% of radioligand binding). nih.gov

Table 2: Representative K_i Values Determined in Competitive Binding Assays

| Compound | Receptor | K_i (nM) |

| Isoprenaline | β₁-Adrenoceptor | Varies with Na⁺ concentration |

| Cyanopindolol | 5-HT₁A Receptor | 2.1 |

| Cyanopindolol | 5-HT₁B Receptor | 3 |

Note: Isoprenaline K_i values are shown to be dependent on experimental conditions. nih.gov Cyanopindolol also shows affinity for serotonin (B10506) receptors. medchemexpress.com

Kinetic Binding Analyses: Association (k_on) and Dissociation (k_off) Rate Constants

Kinetic binding studies provide valuable information about the rates at which a ligand associates with (k_on) and dissociates from (k_off) its receptor. excelleratebio.com These parameters are fundamental to understanding the dynamic interactions between a drug and its target. nih.gov The ratio of k_off to k_on at equilibrium defines the equilibrium dissociation constant (K_d). turkupetcentre.net

Kinetic studies of [¹²⁵Iodo]cyanopindolol binding to guinea pig lung membranes have revealed complex dissociation kinetics, with both a fast and a slow component. nih.gov The fast component has a half-life of 9 minutes, while the slow component has a much longer half-life of 8.8 hours. nih.gov This biphasic dissociation could be interpreted as the existence of two interconvertible receptor states or different dissociation rates for the (+) and (-) enantiomers of the radioligand. nih.gov The slow dissociation rate (low k_off) of some ligands contributes to a prolonged duration of action. excelleratebio.comnih.gov

Table 3: Kinetic Rate Constants for Various Ligands

| Ligand | Receptor System | k_on (M⁻¹min⁻¹) | k_off (min⁻¹) | Residence Time (1/k_off) (min) |

| Cyanopindolol | β₁-Adrenoceptor | - | - | 66.67 |

| Salmeterol (B1361061) | β₁-Adrenoceptor | - | - | 0.07 |

| [³H]-NMS | Muscarinic M₃ Receptor | 4.1 ± 0.2 x 10⁸ | 0.015 ± 0.0005 | ~67 |

| N-methyl scopolamine (B1681570) | Muscarinic M₃ Receptor | 4.48 ± 0.3 x 10⁸ | 0.017 ± 0.001 | ~59 |

Note: Data for cyanopindolol and salmeterol show residence time. nih.gov Data for [³H]-NMS and N-methyl scopolamine are from a different receptor system for comparative illustration. nih.gov

Functional Bioassays to Elucidate Receptor Activation and Inhibition Profiles

Beyond simply binding to a receptor, it is crucial to understand the functional consequences of this interaction. Functional bioassays are used to determine whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity).

This compound, being a derivative of the antagonist cyanopindolol, is primarily characterized as a beta-adrenergic antagonist. medchemexpress.com Its irreversible binding properties make it a powerful tool for studying receptor inactivation. By covalently binding to the receptor, it can permanently block signaling, allowing researchers to investigate the consequences of reducing the functional receptor population. huji.ac.il Functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels, are often used to assess the activation or inhibition of beta-adrenergic receptors. plos.org For example, studies have shown that cyanopindolol itself can act as a potent and selective antagonist at presynaptic serotonin autoreceptors. medchemexpress.com

Quantitative Analysis of Ligand-Receptor Interaction Kinetics and Thermodynamics

A comprehensive understanding of ligand-receptor interactions requires a quantitative analysis of both the kinetics and thermodynamics of binding. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), from which the binding affinity (K_a, the inverse of K_d) and Gibbs free energy (ΔG) can be determined.

N Bromoacetylamino Cyanopindolol As a Biochemical Probe and Research Tool

Elucidation of Receptor Subunit Composition and Oligomerization States using N-(Bromoacetylamino)cyanopindolol

This compound has proven to be a valuable tool for investigating the quaternary structure of G-protein coupled receptors (GPCRs), particularly the β-adrenergic receptors. Its ability to form a stable, covalent bond with the receptor allows researchers to "freeze" the receptor in a specific conformational and oligomeric state, facilitating its study. This is crucial for understanding how receptor subunits assemble and interact to form functional signaling complexes.

The covalent nature of the binding by this compound is key to preserving the integrity of receptor oligomers during the harsh conditions often required for biochemical analysis, such as detergent solubilization and electrophoresis. By covalently labeling the receptor, the dissociation of subunits within a dimeric or higher-order oligomeric complex can be minimized, allowing for a more accurate determination of the receptor's native organization in the cell membrane. For instance, studies on β-adrenergic receptors have utilized similar covalent labeling strategies to investigate their dimeric nature. The irreversible binding of a ligand like this compound can trap the receptor in a state that can then be analyzed by techniques such as SDS-PAGE to reveal the presence of dimers or larger aggregates.

One of the key challenges in studying GPCR oligomerization is the transient and often weak nature of the interactions between subunits. The use of a covalent antagonist like this compound helps to overcome this by stabilizing the complex. Research has suggested the involvement of specific domains in receptor dimerization, and by using a tool that locks the receptor conformation, the interfaces between subunits can be more readily investigated. While much of the foundational work on β-adrenergic receptor structure has been conducted with its non-covalent counterpart, cyanopindolol (B1197883), the principles of using a covalent derivative are well-established in the field for elucidating such complex structural details. huji.ac.ilnih.govsemanticscholar.org

Applications in Affinity Purification and Isolation of Receptor Complexes

The high affinity and irreversible binding of this compound make it an exceptional tool for the affinity purification and isolation of receptor complexes. huji.ac.il Affinity purification is a powerful technique used to isolate a specific protein from a complex mixture, and the stability of the interaction between the affinity ligand and the target protein is paramount for its success.

The process typically involves immobilizing the affinity ligand, in this case, a derivative of this compound, onto a solid support or resin. When a cell lysate containing the receptor of interest is passed over this resin, the receptor specifically binds to the immobilized ligand. Due to the covalent bond formed by the bromoacetyl group, the receptor becomes permanently attached to the resin. This allows for extensive washing of the resin to remove non-specifically bound proteins, resulting in a highly purified receptor preparation. The strength of this covalent linkage ensures minimal loss of the receptor during the washing steps, leading to higher yields and purity compared to purification methods that rely on reversible, non-covalent interactions.

A synthesized, chemically reactive cyanopindolol derivative, N8-bromoacetyl-N1-3'-(2-cyano-4-indolyloxy)-2'-hydroxypropyl-[Z]-1,8-diamino-p-menthane (Br-CYP), has demonstrated high affinity for β-adrenoceptors with IC50 values in the nanomolar range in various rat tissues. nih.gov Pre-incubation of membranes with this compound followed by extensive washing resulted in a marked reduction of functional β-adrenoceptors, confirming its irreversible binding. nih.gov This characteristic is precisely what makes such compounds ideal for affinity purification protocols.

| Tissue | IC50 of Br-CYP for displacing ³H-DHA (nM) |

| Rat Heart | Not specified, but in the nanomolar range |

| Rat Lung | Not specified, but in the nanomolar range |

| Rat Brain | Not specified, but in the nanomolar range |

| Rat Red Blood Cell Membranes | Not specified, but in the nanomolar range |

Table 1: Reported IC50 values for a bromoacetylated cyanopindolol derivative (Br-CYP) in displacing ³H-dihydroalprenolol from β-adrenoceptors in various rat tissues, indicating its high affinity. nih.gov

Contribution to the Identification of Novel Receptor-Associated Proteins or Lipids

A significant contribution of this compound in receptor research is its ability to facilitate the identification of novel proteins and lipids that are intimately associated with the receptor. The covalent nature of its interaction allows for the capture not only of the receptor itself but also of molecules in its immediate microenvironment.

A key study demonstrated that N‐Bromoacetyl‐amino‐cyanopindolol acts as a potent β-adrenergic affinity label that irreversibly blocks a non-protein component tightly associated with the receptor. huji.ac.il This finding is particularly important as it suggests that the ligand-binding site or its close vicinity may be shielded or influenced by non-proteinaceous molecules, such as lipids. By covalently linking to the receptor, this compound can be used as a handle to co-purify these associated molecules. Subsequent analysis of the purified complex, for example by mass spectrometry, can then lead to the identification of these novel interacting partners.

The identification of such receptor-associated lipids is crucial for understanding how the lipid bilayer modulates receptor function. Lipids are no longer viewed as a passive solvent for membrane proteins but as active participants in signal transduction. The use of covalent probes like this compound provides a direct means to investigate these specific receptor-lipid interactions that might otherwise be lost during purification procedures. This approach has the potential to reveal how the lipid environment contributes to the receptor's stability, ligand binding affinity, and its ability to activate downstream signaling pathways. huji.ac.il

Comparative Research with Other Covalent Modifiers and Photoaffinity Labels in Receptor Mapping

This compound is part of a broader class of chemical tools used for receptor mapping, which includes other covalent modifiers and photoaffinity labels. A comparison with these other tools highlights the specific advantages and applications of each.

Covalent modifiers, like this compound and para-(bromoacetamidyl)benzylcarazolol (pBABC), contain a reactive group that forms a chemical bond with nucleophilic residues on the protein target. osti.gov The reaction is typically specific and occurs under physiological conditions. The advantage of these probes is the formation of a stable, permanent bond, which is highly beneficial for applications like affinity purification and for studying stable receptor complexes. pBABC, for instance, has been shown to be an extremely potent affinity label for β-adrenergic receptors, with EC50 values in the picomolar range, and has been used to specifically label the β-adrenergic peptide. osti.gov

Photoaffinity labels, such as p-azidobenzylcarazolol, represent another class of covalent probes. nih.gov These molecules are chemically inert until activated by UV light. Upon photoactivation, a highly reactive species is generated that can form a covalent bond with nearby molecules, including the target receptor. A major advantage of photoaffinity labels is the temporal control over the covalent reaction, allowing the probe to bind to the receptor in a reversible manner before being permanently cross-linked. This can be useful for minimizing non-specific labeling. However, the reactive species generated can sometimes be less specific in its targets compared to the directed reaction of a bromoacetyl group.

The choice between a covalent modifier like this compound and a photoaffinity label depends on the specific research question. For robustly isolating receptor complexes for structural or compositional analysis, the direct and efficient covalent modification by this compound is highly advantageous. For mapping the binding pocket with high temporal resolution, a photoaffinity label might be preferred. Both types of probes have been instrumental in identifying the ligand-binding subunits of receptors and in characterizing their structure. osti.govnih.gov

| Compound | Type | Target Receptor | Key Feature |

| This compound | Covalent Modifier | β-adrenergic receptor | Forms a stable, covalent bond; useful for affinity purification and studying receptor complexes. huji.ac.ilnih.gov |

| para-(Bromoacetamidyl)benzylcarazolol (pBABC) | Covalent Modifier | β-adrenergic receptor | Extremely potent with picomolar affinity; specifically labels the receptor peptide. osti.gov |

| p-Azidobenzylcarazolol | Photoaffinity Label | β-adrenergic receptor | Requires photoactivation for covalent binding, allowing for temporal control of the reaction. nih.gov |

| Iodocyanopindolol | Reversible Ligand | β-adrenergic and 5-HT1A receptors | High-affinity radioligand used for receptor mapping and quantification. wikipedia.org |

Table 2: Comparison of this compound with other research tools for receptor mapping.

Structural Activity Relationships Sar and Ligand Design Principles Informed by N Bromoacetylamino Cyanopindolol

Structure-Activity Relationships of N-(Bromoacetylamino)cyanopindolol and Related β-Adrenergic Ligands

The structure-activity relationship (SAR) of β-adrenergic ligands is well-established, with key structural motifs governing affinity and selectivity. For aryloxypropanolamine β-blockers, the general structure includes an aromatic ring system, an ether linkage, and a propanolamine (B44665) side chain. researchgate.net The nature of the aromatic ring and the substituents on the amine are critical for receptor affinity and subtype selectivity.

This compound is built upon the cyanopindolol (B1197883) scaffold, which itself is a high-affinity β-adrenergic antagonist. The indole (B1671886) ring of cyanopindolol is a key feature contributing to its high affinity for β-receptors. The addition of a cyano group at the 2-position of the indole ring further enhances this affinity.

The defining feature of this compound is the introduction of a bromoacetyl group. This electrophilic moiety is designed to react with nucleophilic residues on the receptor, forming a covalent bond and leading to irreversible inhibition. The position of this reactive group is crucial. In a study by Pitha and colleagues, several bromoacetylated derivatives of indolyl-based β-blockers were synthesized and evaluated. The data from this study highlights the importance of the placement of the bromoacetyl group for receptor affinity.

Interactive Table: Affinity of Bromoacetylated Indole Derivatives for β-Adrenoceptors

| Compound | Description | Apparent Ki (M) - Rat Heart | Apparent Ki (M) - Rat Lung |

|---|---|---|---|

| N-(Bromoacetyl)-N'-[3-(4-indolyloxy)-2-hydroxypropyl]-(Z)-1,8-diamino-p-menthane | Isomer with bromoacetyl group on the primary amine. | 4.6 x 10-10 | 1.34 x 10-9 |

| N-(Bromoacetyl)-N'-[3-(4-indolyloxy)-2-hydroxypropyl]-(E)-1,8-diamino-p-menthane | Diastereomer of the above. | 2.3 x 10-8 | 4.5 x 10-9 |

| This compound | Cyano derivative with bromoacetyl group on the primary amine. | 6.1 x 10-10 | 1.49 x 10-9 |

| Isomer of this compound | Isomer with altered bromoacetyl group position. | 1.83 x 10-9 | 2.78 x 10-9 |

The data indicates that this compound retains a high affinity for β-adrenoceptors, with Ki values in the nanomolar range. This high affinity is a prerequisite for its function as an effective irreversible antagonist, as the initial non-covalent binding to the receptor is necessary to position the reactive bromoacetyl group correctly for covalent bond formation. The stereochemistry of the molecule also plays a significant role, as evidenced by the differing affinities of the diastereomers.

Rational Design Strategies for Enhanced Receptor Selectivity and Irreversible Binding Properties

The design of this compound is a classic example of affinity labeling, a rational design strategy aimed at creating irreversible inhibitors. The core principle is to take a high-affinity ligand for a target receptor and equip it with a reactive chemical group.

The key design elements for this compound include:

High-Affinity Scaffold: The cyanopindolol core provides the necessary high affinity and initial selectivity for β-adrenergic receptors. This ensures that the reactive group is delivered to the target site.

Electrophilic Warhead: The bromoacetyl group serves as the electrophilic "warhead." The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack by amino acid residues on the receptor, such as cysteine, histidine, or lysine, forming a stable covalent bond.

Linker Region: The diamino-p-menthane linker positions the bromoacetyl group at an appropriate distance and orientation from the pharmacophore to allow for reaction with a suitable nucleophile within the receptor's binding pocket without disrupting the initial high-affinity binding.

The goal of this design is to achieve irreversible antagonism. Once covalently bound, the antagonist cannot be displaced by the endogenous agonist, leading to a prolonged blockade of receptor function. This is particularly useful for studying receptor turnover and for therapeutic applications where sustained receptor inhibition is desired.

Further rational design strategies could focus on enhancing receptor subtype selectivity. This could be achieved by modifying the cyanopindolol scaffold or the linker to exploit subtle differences in the binding pockets of β1, β2, and β3-adrenergic receptors. For instance, introducing bulky substituents at positions that are more sterically hindered in one receptor subtype compared to another could enhance selectivity.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

While detailed computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies specifically for this compound and its derivatives are not extensively available in the public domain, these methods are powerful tools in modern drug design and could be hypothetically applied to this class of compounds.

Computational Modeling

Molecular docking and molecular dynamics simulations could provide significant insights into the binding of this compound to β-adrenergic receptors.

Molecular Docking: This technique could be used to predict the initial non-covalent binding pose of this compound within the receptor's binding pocket. This would help in identifying the key amino acid residues involved in the initial recognition and affinity. Furthermore, it could help in predicting which nucleophilic residues are in close proximity to the bromoacetyl group, making them likely candidates for covalent modification.

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the ligand-receptor complex over time. This would be particularly useful in understanding the conformational changes that may occur upon initial binding and during the process of covalent bond formation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their affinity and/or their rate of irreversible inactivation of the receptor. nih.gov

A hypothetical QSAR study would involve:

Synthesis of a diverse set of analogues: This would involve systematically modifying the structure of this compound, for example, by changing the substituents on the indole ring, altering the linker, or replacing the bromoacetyl group with other reactive moieties.

Biological testing: The affinity and rate of irreversible binding for each analogue would be determined experimentally.

Calculation of molecular descriptors: A wide range of physicochemical and structural properties (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for each analogue.

Development of a QSAR model: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop an equation that correlates the molecular descriptors with the biological activity.

A validated QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective irreversible β-blockers.

Insights into Receptor Dynamics and Oligomerization Derived from N Bromoacetylamino Cyanopindolol Studies

Evidence for β-Adrenergic Receptor Oligomerization and Allosteric Coupling Mechanisms

The concept of GPCRs functioning as dimers or larger oligomeric complexes has gained significant traction, challenging the classical view of these receptors as monomeric signaling units. The use of irreversible ligands like N-(Bromoacetylamino)cyanopindolol provides a unique pharmacological tool to investigate these phenomena. By covalently binding to one protomer within a putative dimer, it is possible to study the functional consequences on the entire receptor complex.

Studies on other GPCRs, such as the 5-HT2A and 5-HT7 serotonin (B10506) receptors, have demonstrated a powerful approach using pseudo-irreversible antagonists to probe homodimer function. nih.gov In this model, the binding of an inactivating antagonist to one orthosteric site of a homodimer can abolish the activity of the entire receptor complex. nih.gov This suggests a strong allosteric communication between the protomers. Subsequent application of a competitive antagonist to the second protomer's binding site can sometimes rescue the function, providing compelling evidence for a dimeric and allosterically coupled structure. nih.gov

While direct studies employing this compound to demonstrate β-adrenergic receptor oligomerization are not extensively detailed in the available literature, the principles established with other irreversible GPCR antagonists offer a clear framework for its potential application. The covalent and irreversible nature of this compound's binding makes it an ideal candidate for such "inactivation/reactivation" studies on β-adrenergic receptors.

The table below outlines the conceptual approach for using an irreversible antagonist to probe GPCR dimerization, which is applicable to this compound and β-adrenergic receptors.

| Experimental Step | Observation | Interpretation |

| Baseline | Agonist stimulation leads to a full cellular response. | Receptors are functional. |

| Incubation with Sub-saturating this compound | The subsequent agonist-induced response is significantly reduced or abolished. | Covalent binding of the irreversible antagonist to one protomer of a dimer allosterically inhibits the function of the entire complex. |

| Application of a Competitive Antagonist | Partial or full recovery of the agonist response is observed. | The competitive antagonist binds to the unoccupied site on the second protomer, inducing a conformational change that restores activity to the dimer. |

It is important to note that the study of GPCR oligomerization is an active and sometimes contentious area of research. Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) have been employed to study the proximity of receptors in living cells, with some studies providing evidence for β2-adrenergic receptor dimerization, while others suggest that these receptors may not form stable oligomers. vub.benih.govvub.becolumbia.edunih.gov The use of covalent ligands like this compound offers a complementary pharmacological approach to these biophysical techniques.

Implications for G Protein-Coupled Receptor (GPCR) Signal Transduction Pathways

The irreversible nature of this compound's antagonism has significant implications for understanding GPCR signal transduction. Unlike reversible antagonists that are in a dynamic equilibrium with the receptor, covalent antagonists effectively remove functional receptors from the signaling pool. This allows for precise studies on receptor reserve and the relationship between receptor occupancy and downstream signaling events.

By titrating the concentration of this compound and measuring the corresponding decrease in the maximal response to an agonist, researchers can quantify the degree of "spare receptors." This provides valuable information on the amplification capacity of the signaling cascade.

Furthermore, the permanent blockade of a subset of receptors allows for the investigation of long-term cellular adaptation mechanisms. This can include changes in the expression of other signaling components or compensatory upregulation of other receptor types.

The table below summarizes the key implications of using an irreversible antagonist in studying GPCR signaling.

| Feature of Irreversible Antagonism | Implication for GPCR Signaling Studies | Research Finding |

| Covalent Binding | Allows for the permanent and selective inactivation of a receptor population. | A bromoacetylated analogue of cyanopindolol (B1197883) was shown to be a useful tool for in vivo studies of the biochemistry and pharmacology of β-adrenergic systems. |

| Quantifiable Receptor Inactivation | Enables the determination of receptor reserve and the efficiency of signal amplification. | The concentration of functional β-adrenoceptors in membranes was markedly reduced after preincubation with a bromoacetylated cyanopindolol analogue. |

| Long-term Blockade | Facilitates the study of cellular compensatory mechanisms and receptor turnover. | The reduction in β-adrenoceptor concentration in some tissues was observed for as long as two weeks after a single injection of the irreversible antagonist. |

Role in Understanding Receptor-Receptor Interactions and Functional Cross-Talk

The phenomenon of functional cross-talk between different GPCR subtypes, or even between GPCRs and other classes of receptors, is a critical aspect of signal integration in cells. This compound can be a valuable tool to dissect these interactions.

By selectively and irreversibly blocking one receptor population (e.g., β2-adrenergic receptors), it becomes possible to study the signaling output of a co-expressed receptor (e.g., β1-adrenergic receptor or another GPCR) without the confounding influence of the blocked receptor. This can reveal previously masked or modulated signaling pathways.

For instance, if the activation of receptor A normally inhibits the signaling of receptor B, the irreversible blockade of receptor A with a tool like this compound would be expected to potentiate the signaling of receptor B. This type of experiment can provide clear evidence for functional receptor cross-talk.

While the primary literature does not extensively document the use of this compound in this specific context, the principle is well-established in pharmacology. The ability to selectively silence one component of a complex signaling network is a powerful strategy for elucidating the functional connections between its different nodes. The general mechanisms of GPCR cross-talk are an area of active investigation, with evidence for interactions between various receptor systems, such as the opioid, adenosine, and cannabinoid receptors. nih.gov

Future Directions in N Bromoacetylamino Cyanopindolol Research

Integration of N-(Bromoacetylamino)cyanopindolol Labeling with Cryo-Electron Microscopy and X-ray Crystallography for Structural Elucidation

The determination of the three-dimensional structure of GPCRs has been instrumental in understanding their function and in structure-based drug design. mdpi.com Techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided unprecedented views of these receptors in various conformational states. numberanalytics.comnih.govnih.gov However, a major challenge in GPCR structural biology is their inherent conformational flexibility.

This compound, as a covalent antagonist, offers a unique advantage in this context. By irreversibly binding to and "locking" the β-adrenergic receptor in a specific inactive conformation, it can significantly reduce the conformational heterogeneity of the receptor population. This stabilization is crucial for obtaining the high-quality, homogenous protein samples required for generating high-resolution structures through cryo-EM and X-ray crystallography.

Future research could systematically employ this compound and its derivatives to trap and crystallize or vitrify β-adrenergic receptors in specific states. The resulting structures would provide a detailed atomic-level map of the antagonist-bound conformation, offering critical insights into the molecular determinants of antagonism and the structural basis of receptor inactivation. The covalent nature of the interaction would ensure that the ligand remains bound throughout the lengthy process of sample preparation and data collection, a significant advantage over reversible ligands which can dissociate.

Exploration of this compound as a Tool for Targeted Proteomics and Lipidomics in Receptor Biology

Understanding the full complement of proteins and lipids that interact with a receptor is key to elucidating its signaling pathways and regulatory mechanisms. The covalent and specific nature of this compound makes it an excellent tool for affinity-based proteomics and lipidomics studies.

In the realm of targeted proteomics , this compound can be used as a "bait" to isolate and identify β-adrenergic receptor-interacting proteins. nih.govfrontiersin.org By attaching a tag, such as biotin, to the this compound molecule, researchers can covalently label the receptor and then use affinity purification methods to pull down the receptor along with its entire complex of associated proteins. Subsequent analysis of these proteins by mass spectrometry would reveal the receptor's "interactome," providing a comprehensive list of its binding partners, including G-proteins, arrestins, and other regulatory proteins. nih.gov

Furthermore, intriguing evidence suggests that N-Bromoacetyl-amino-cyanopindolol may block a non-protein component that is tightly associated with the receptor, hinting at a potential role in studying the receptor's lipid microenvironment . nih.gov The lipid composition of the cell membrane can significantly influence the conformation and function of embedded proteins like GPCRs. By using modified versions of this compound in combination with advanced mass spectrometry-based lipidomics techniques, it may be possible to identify specific lipids that are in close proximity to the receptor. This would provide valuable information on how the local lipid environment modulates receptor function and signaling.

Contribution to Novel Methodological Development in Receptor Binding and Functional Assays

The irreversible binding of this compound presents opportunities for the development of novel and more robust receptor binding and functional assays. nih.govnumberanalytics.comresearchgate.net

In traditional receptor binding assays , the dissociation of a radiolabeled ligand during the washing steps can lead to an underestimation of receptor number. The covalent nature of this compound binding circumvents this issue. Once bound, the probe remains attached, allowing for a more accurate quantification of the total number of accessible receptors in a given sample. This is particularly useful for studying receptor expression levels in different tissues or under various physiological and pathological conditions.

Moreover, the irreversible antagonism of this compound can be exploited to study receptor turnover and trafficking . By pre-treating cells with the compound to block the existing population of surface receptors, researchers can then monitor the appearance of newly synthesized receptors on the cell surface over time. This provides a direct measure of the rate of receptor synthesis and insertion into the plasma membrane.

In functional assays , the ability to permanently inactivate a population of receptors with high specificity allows for the creation of more controlled experimental systems. For instance, by selectively and irreversibly blocking β-adrenergic receptors, scientists can more clearly delineate the contribution of other receptor systems to a particular physiological response. This can aid in dissecting complex signaling networks where multiple receptor types are activated simultaneously.

常见问题

Basic Questions

Q. What synthetic and characterization methodologies are recommended for preparing N-(Bromoacetylamino)cyanopindolol for receptor binding studies?

- Answer : Synthesis typically involves bromoacetylation of cyanopindolol derivatives under controlled anhydrous conditions, followed by purification via reversed-phase HPLC. Structural verification employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm bromine incorporation and amine linkage. For functional validation, competitive binding assays using radiolabeled ligands (e.g., [¹²⁵I]cyanopindolol) are performed to assess affinity for target receptors like β-adrenergic or 5-HT subtypes .

Q. How is the binding affinity of this compound quantified in adrenergic or serotonin receptor studies?

- Answer : Radioligand displacement assays are standard. For example, membrane preparations expressing receptors are incubated with [¹²⁵I]cyanopindolol and increasing concentrations of the unlabeled compound. Data are analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values. Controls must include nonspecific binding (e.g., in the presence of 10 μM propranolol) and validation of receptor subtype specificity using selective antagonists .

Advanced Research Questions

Q. How can contradictions in binding data across receptor subtypes (e.g., β₁ vs. β₂ adrenergic receptors) be resolved?

- Answer : Cross-validation using orthogonal methods is critical. For instance:

- Step 1 : Perform saturation binding with [³H]CGP-12177 to confirm receptor density.

- Step 2 : Use tissue-specific models (e.g., guinea pig left ventricle for β₁, lung tissue for β₂) to isolate subtype contributions .

- Step 3 : Validate findings with knockout cell lines or siRNA-mediated receptor silencing. Contradictions may arise from differences in receptor glycosylation or G-protein coupling .

Q. What experimental design considerations are critical for studying allosteric modulation of β₂AR using this compound?

- Answer :

- Ligand Preparation : Ensure the compound is pre-incubated with β₂AR in HDL particles to mimic native membrane environments.

- Modulator Testing : Co-administer allosteric nanobodies (e.g., Nb60 or Nb80) to assess shifts in ligand affinity via competition binding (e.g., [¹²⁵I]cyanopindolol vs. isoprenaline).

- Data Interpretation : Use 19F NMR or cryo-EM to resolve conformational changes in the ligand-binding pocket (e.g., interactions with Phe 201 and Thr 20B) .

Q. How can mutant receptor studies optimize the functional analysis of this compound?

- Answer :

- Targeted Mutagenesis : Introduce point mutations (e.g., T102A/F103A in β₂AR) to disrupt polar interactions with the ligand.

- Functional Assays : Compare cAMP accumulation (GloSensor) in HEK293 cells expressing wild-type vs. mutant receptors.

- Structural Mapping : Overlay mutant binding data with cryo-EM structures to identify critical residues for bromoacetyl moiety engagement .

Q. What strategies integrate computational modeling with experimental data for this compound?

- Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, focusing on bromoacetyl-amine bonding with cysteine residues.

- MD Simulations : Run 100-ns trajectories to assess stability of the ligand in the orthosteric pocket.

- Validation : Cross-correlate simulation results with mutagenesis data (e.g., EL2 loop flexibility) and NMR dispersion experiments .

Notes for Reproducibility

- Literature Replication : Follow protocols from primary sources (e.g., Sumitomo Pharmaceuticals’ synthesis methods) and include negative controls (e.g., DMSO vehicle) .

- Data Sharing : Deposit raw binding curves and NMR spectra in public repositories (e.g., Zenodo) with DOIs for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。